molecular formula C17H12N4O3 B2778156 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide CAS No. 946208-36-2

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide

Cat. No.: B2778156
CAS No.: 946208-36-2
M. Wt: 320.308
InChI Key: JQKPIRBLQNLBJS-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide is a novel synthetic compound designed for advanced anticancer research and drug discovery. This chemical hybrid incorporates a 1,3,4-oxadiazole scaffold linked to a naphthalene-acetamide group, a structural framework recognized for its potential in oncology. The 1,3,4-oxadiazole nucleus is a privileged structure in medicinal chemistry, frequently found in compounds with demonstrated biological activity. Specifically, molecular hybrids containing the 1,3,4-oxadiazole ring have been rationally designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein kinase that plays a critical role in tumor angiogenesis . Inhibiting VEGFR-2 is a validated strategy for cutting off the blood supply to tumors, thereby inhibiting their growth and metastasis . Furthermore, the naphthalene moiety is a key pharmacophore used to effectively occupy the hinge region of the VEGFR-2 enzyme's active site . Independent research on related molecular structures has shown that combining an acetamide group with a naphthalene system can result in compounds with potent and specific antiproliferative activities against various human cancer cell lines . Given its designed structure, this compound is supplied for research purposes to investigate its potential as a targeted therapy agent, its mechanism of action in various cancer cell models, and its ability to induce apoptosis via pathways such as caspase activation, a mechanism shared by other related heterocyclic compounds . This product is intended for use in non-clinical laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-naphthalen-2-yl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c22-15(10-11-5-6-12-3-1-2-4-13(12)9-11)19-17-21-20-16(23-17)14-7-8-18-24-14/h1-9H,10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKPIRBLQNLBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Synthesis of 1,3,4-Oxadiazole: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with Naphthalene Derivative: The final step involves coupling the isoxazole and oxadiazole intermediates with a naphthalene derivative through an acylation reaction, often using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce more saturated heterocycles. Substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of isoxazole and oxadiazole rings suggests possible activity as an antimicrobial, anti-inflammatory, or anticancer agent. Studies often focus on its interaction with biological targets and its efficacy in various disease models.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its structural features may also make it suitable for use in sensors or as a component in organic electronic devices.

Mechanism of Action

The mechanism by which N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The isoxazole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Oxadiazole Core

  • Triazole vs. Oxadiazole Derivatives: Compounds like 6a-m () replace the oxadiazole with a triazole ring, introducing additional nitrogen atoms. This increases polarity but may reduce metabolic stability compared to oxadiazole. For example, 6b (with a nitro group) shows distinct IR peaks at 1682 cm⁻¹ (C=O) and 1504 cm⁻¹ (NO₂), indicating strong electron-withdrawing effects that could influence reactivity .
  • Thioether-Linked Oxadiazoles :
    Compounds 8 and 9 () feature a sulfanyl (-S-) linker instead of an acetamide. This modification enhances MMP-9 inhibition (IC₅₀ values comparable to cisplatin) and cytotoxicity, suggesting sulfur’s role in metal-binding or redox activity .

Role of Aromatic Substituents

  • Naphthalene vs. Phenyl Groups :
    Compound 4f () contains a naphthalen-2-yl group, similar to the target compound. The extended aromatic system likely improves hydrophobic interactions in biological systems, as seen in 4f ’s enhanced binding to enzymes compared to phenyl-substituted analogues .
  • Heteroaromatic Moieties :
    Pyridinyl () and pyrazinyl () substituents introduce nitrogen atoms that may engage in hydrogen bonding. For example, 4 () has a pyrazinyl acetamide group, which could enhance solubility but reduce lipophilicity compared to the target compound’s naphthalene .

Cytotoxicity and Enzyme Inhibition

  • MMP-9 Inhibition: Thioether-linked oxadiazoles (8 and 9, ) show potent MMP-9 inhibition (70–80% at 10 µM), likely due to sulfur’s interaction with zinc in the enzyme’s active site.
  • Antimicrobial Activity :
    Naphthalene-containing 6f () exhibits broad-spectrum antimicrobial activity (MIC = 8–16 µg/mL), attributed to its lipophilic naphthalene group disrupting microbial membranes. The target compound’s isoxazole may further modulate this activity .

Toxicity Considerations

  • Hemolytic Activity :
    Compounds like 6g and 6j () show high cytotoxicity (HC₅₀ = 120–150 µg/mL), whereas derivatives with naphthalene (e.g., 6f ) are less toxic (HC₅₀ > 200 µg/mL). This suggests the target compound’s naphthalene group may mitigate toxicity .

Spectroscopic Data

  • IR and NMR Trends :
    The target compound’s expected IR peaks (C=O ~1670 cm⁻¹, C=N ~1600 cm⁻¹) align with 6b (). In NMR, the naphthalene protons would resonate at δ 7.2–8.4 ppm, similar to 6b ’s aromatic signals .
  • Mass Spectrometry :
    HRMS data for analogues (e.g., 6b : [M+H]⁺ = 404.1359) provide benchmarks for validating the target compound’s molecular weight .

Data Tables

Table 2: Spectral Data Trends

Functional Group IR (cm⁻¹) ¹H NMR (δ ppm) HRMS ([M+H]⁺)
Acetamide (C=O) 1670–1682 5.38–5.48 (CH₂) 404–428
Naphthalene (Ar-H) N/A 7.2–8.4 (m) N/A
Isoxazole (C=N) ~1600 8.36–8.40 (triazole) N/A

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide is a heterocyclic compound characterized by the presence of isoxazole and oxadiazole rings. These structural features are associated with significant biological activities, making this compound a subject of interest in medicinal chemistry and drug discovery.

Structural Overview

The compound features:

  • Isoxazole Ring : A five-membered aromatic ring containing one nitrogen and one oxygen atom.
  • Oxadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.
  • Naphthalene Moiety : A polycyclic aromatic hydrocarbon that contributes to the compound's hydrophobic properties.

This unique combination of functional groups enhances the compound's potential biological efficacy by providing diverse interaction sites for molecular targets.

Biological Activities

Research indicates that derivatives of isoxazole and oxadiazole exhibit a wide range of biological activities, including:

  • Antimicrobial Properties : Compounds containing isoxazole and oxadiazole structures have shown effectiveness against various bacterial and fungal strains. For example, derivatives of oxadiazoles have been reported as potential antibacterial agents against multiple microbial strains, indicating their utility in treating infections .
  • Anticancer Activity : The compound's mechanism may involve inhibiting key enzymes related to cell proliferation and survival. Studies suggest that similar compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development .
  • Antiviral Effects : Some derivatives have demonstrated activity against viral infections, which may be attributed to their ability to interfere with viral replication processes .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity. For instance, it could inhibit peptide deformylase, an enzyme crucial for bacterial protein synthesis.
  • Cellular Pathway Modulation : By targeting signaling pathways involved in cell growth and survival, the compound can potentially alter cellular responses to stress or damage.

Case Study 1: Antimicrobial Assessment

A study evaluated the antimicrobial efficacy of various isoxazole and oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of Staphylococcus aureus.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound induced significant apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits viral replication

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm proton environments and carbon backbone. Key peaks include acetamide NH (~10 ppm), oxadiazole ring protons (~5.4–5.5 ppm), and naphthalene aromatic protons (7.2–8.4 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (1670–1680 cm⁻¹), C-N (1300–1340 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

How can researchers ensure reaction reproducibility and purity during synthesis?

Q. Basic

  • Reaction monitoring : Use TLC (hexane:ethyl acetate 8:2) or HPLC at 30-minute intervals to track intermediate formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance oxadiazole ring stability, while inert atmospheres (N2/Ar) prevent oxidation of thioacetamide groups .
  • Post-reaction workup : Quench with ice-water, extract with ethyl acetate (2 × 15 mL), and dry over anhydrous Na2SO4 to remove impurities .

What computational strategies can optimize reaction design for this compound?

Q. Advanced

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cycloaddition reactions .
  • Reaction path search : Implement ICReDD’s workflow to screen optimal catalysts (e.g., Cu(OAc)2 for click chemistry) and solvents via automated parameterization .
  • Data-driven feedback : Integrate experimental results (e.g., failed yields) into machine learning models to refine reaction conditions .

How should contradictory bioactivity data across studies be addressed?

Q. Advanced

  • Reproducibility validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables like solvent effects on ligand-receptor binding .
  • Structural analogs : Compare activity of derivatives (e.g., substituting naphthalene with thiophene) to identify critical pharmacophores .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to confirm whether conflicting results arise from off-target interactions .

What methodologies are recommended for structure-activity relationship (SAR) studies?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified isoxazole (e.g., 4-methoxyphenyl) or acetamide groups (e.g., thiophene substitution) to assess bioactivity trends .
  • In vitro testing : Screen derivatives against cancer cell lines (e.g., MCF-7) using MTT assays, correlating IC50 values with electronic/steric properties (Hammett σ constants) .
  • Docking simulations : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or tubulin .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Q. Advanced

  • Batch variability : Use continuous flow reactors to maintain consistent temperature and mixing rates during oxadiazole ring formation .
  • Purification bottlenecks : Implement automated flash chromatography systems with gradient elution for high-throughput purification .
  • Thermal hazards : Optimize exothermic steps (e.g., cycloaddition) using microreactors to dissipate heat and prevent decomposition .

How do solubility and stability impact experimental design?

Q. Basic

  • Solubility : Test in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) for biological assays. Poor solubility in aqueous buffers may require co-solvents (e.g., PEG-400) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Store lyophilized samples at -20°C under desiccation to prevent hydrolysis of the oxadiazole ring .

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